PROTAC BRD9 Degrader-3

Description

BenchChem offers high-quality PROTAC BRD9 Degrader-3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC BRD9 Degrader-3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H47ClN6O6 |

|---|---|

Molecular Weight |

755.3 g/mol |

IUPAC Name |

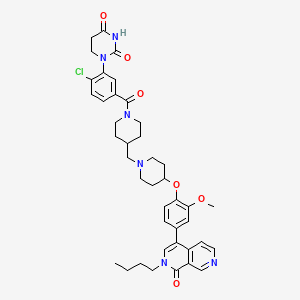

1-[5-[4-[[4-[4-(2-butyl-1-oxo-2,7-naphthyridin-4-yl)-2-methoxyphenoxy]piperidin-1-yl]methyl]piperidine-1-carbonyl]-2-chlorophenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C41H47ClN6O6/c1-3-4-16-47-26-33(31-9-15-43-24-32(31)40(47)51)28-6-8-36(37(23-28)53-2)54-30-12-17-45(18-13-30)25-27-10-19-46(20-11-27)39(50)29-5-7-34(42)35(22-29)48-21-14-38(49)44-41(48)52/h5-9,15,22-24,26-27,30H,3-4,10-14,16-21,25H2,1-2H3,(H,44,49,52) |

InChI Key |

MQXFOTNUITWXQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C=C3)OC4CCN(CC4)CC5CCN(CC5)C(=O)C6=CC(=C(C=C6)Cl)N7CCC(=O)NC7=O)OC |

Origin of Product |

United States |

The Core Mechanism of PROTAC BRD9 Degrader-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins from the cellular environment, rather than merely inhibiting their function.[1][2] This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[3][4] This guide provides a detailed examination of the mechanism of action for PROTACs targeting Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and a therapeutic target in various cancers.[5][6] While the specific designation "PROTAC BRD9 Degrader-3" appears to be a commercial identifier, this document will focus on the well-characterized principles and data from prominent BRD9 degraders like CFT8634 and dBRD9 to illustrate the core mechanism.[7][8][9]

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental mechanism of a BRD9 PROTAC is to act as a molecular bridge, bringing BRD9 into close proximity with an E3 ubiquitin ligase.[1][5] This induced proximity facilitates the transfer of ubiquitin molecules to the BRD9 protein, marking it for destruction by the 26S proteasome.[3][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.[1]

The key steps in this process are:

-

Ternary Complex Formation : The heterobifunctional PROTAC molecule simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a transient ternary complex.[10][11][12] Commonly recruited E3 ligases include Cereblon (CRBN) and the von Hippel-Lindau (VHL) protein.[1][13][14] The stability and conformation of this ternary complex are critical for efficient degradation.[2][11]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[1][3] This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated BRD9 is recognized by the 26S proteasome, which then unfolds and degrades the protein into smaller peptides.[3][4]

-

PROTAC Recycling : Following the degradation of BRD9, the PROTAC molecule is released and can bind to another BRD9 protein and E3 ligase, initiating another cycle of degradation.[1]

Quantitative Data on BRD9 Degraders

The efficacy of PROTAC BRD9 degraders is quantified by several key parameters, including their degradation capability (DC₅₀ and Dₘₐₓ) and their anti-proliferative effects (IC₅₀). Below is a summary of reported data for various BRD9 degraders.

| PROTAC Name | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |

| CFT8634 | CRBN | SMARCB-1 dependent cells | 2.7 | Not Reported | Not Reported | [7] |

| dBRD9 | CRBN | MOLM-13 | Not Reported | >90% (at 500nM) | Not Reported | [9][15] |

| PROTAC 11 | CRBN | Not Specified | 50 | Not Reported | 104 | [16] |

| PROTAC 23 | VHL | Not Specified | 1.8 (BRD9), 4.5 (BRD7) | Not Reported | 3 (EOL-1), 40 (A-204) | [16] |

| CW-3308 | CRBN | G401, HS-SY-II | < 10 | > 90% | Not Reported | [17] |

| AMPTX-1 | DCAF16 | MV4-11 | 0.5 | 93% | Not Reported | [18] |

| E5 | Not Specified | MV4-11 | 0.016 | Not Reported | 0.27 | [19] |

Signaling Pathways and Biological Impact of BRD9 Degradation

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and plays a crucial role in regulating gene expression.[20][21] Its degradation has significant downstream effects on various signaling pathways implicated in cancer. Targeted inhibition of BRD9 has been shown to induce cell cycle arrest and apoptosis.[22][23] Furthermore, BRD9 has been linked to the regulation of key oncogenic pathways, including the Notch signaling pathway and androgen receptor signaling.[24][25] Degradation of BRD9 can therefore lead to the suppression of tumor growth in cancers that are dependent on its function, such as certain synovial sarcomas and SMARCB1-deficient tumors.[26][27]

Experimental Protocols

The characterization of PROTAC BRD9 degraders involves a series of key experiments to determine their potency, selectivity, and mechanism of action.

Western Blotting for BRD9 Degradation

Objective: To visually confirm and semi-quantify the degradation of BRD9 protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., MOLM-13, G401) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BRD9 PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for BRD9. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[28]

HiBiT Assay for Quantitative Degradation Kinetics

Objective: To quantitatively measure the kinetics of BRD9 degradation in real-time.

Methodology:

-

Cell Line Generation: Engineer a cell line to express BRD9 endogenously tagged with a small HiBiT peptide using CRISPR/Cas9.[5][6]

-

Assay Procedure: Seed the HiBiT-tagged cells in a white, opaque 96-well plate. Add the lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to produce a luminescent signal.

-

PROTAC Treatment and Measurement: Add the BRD9 PROTAC degrader at various concentrations to the wells. Measure the luminescent signal at multiple time points to monitor the decrease in BRD9 levels.

-

Data Analysis: Normalize the luminescence data to a vehicle control to determine the percentage of BRD9 remaining at each time point and concentration. Calculate DC₅₀ and Dₘₐₓ values from the resulting dose-response curves.

Cell Viability Assay

Objective: To determine the effect of BRD9 degradation on cell proliferation and viability.

Methodology:

-

Cell Plating and Treatment: Seed cancer cell lines in 96-well plates and treat with a serial dilution of the BRD9 PROTAC degrader.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow for effects on cell growth.

-

Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

-

Data Analysis: Plot the viability data against the PROTAC concentration and fit to a dose-response curve to determine the IC₅₀ value.

Proteomics-Based Selectivity Profiling

Objective: To assess the selectivity of the BRD9 PROTAC degrader across the entire proteome.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the BRD9 PROTAC at a concentration that achieves maximal BRD9 degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of thousands of proteins in the PROTAC-treated samples compared to the control. Identify proteins that are significantly downregulated to assess off-target degradation.[28]

Visualizations

PROTAC BRD9 Degrader-3 Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated BRD9 degradation.

Experimental Workflow for BRD9 Degrader Characterization

Caption: A typical workflow for the preclinical evaluation of a BRD9 degrader.

BRD9 Signaling Pathway Involvement

Caption: The role of BRD9 in cellular signaling and the impact of its degradation.

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. researchgate.net [researchgate.net]

- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. pnas.org [pnas.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gene - BRD9 [maayanlab.cloud]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

- 26. Facebook [cancer.gov]

- 27. c4therapeutics.com [c4therapeutics.com]

- 28. benchchem.com [benchchem.com]

A Technical Guide to PROTAC BRD9 Degrader-3: Principles, Evaluation, and Methodologies

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's intrinsic protein degradation machinery to eliminate proteins of interest. This technical guide provides an in-depth overview of PROTAC BRD9 Degrader-3, a hypothetical yet representative bifunctional molecule designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is an epigenetic reader implicated in various malignancies, making it a compelling target for therapeutic intervention. This document details the mechanism of action of PROTAC-mediated BRD9 degradation, summarizes key quantitative data for evaluating such molecules, and provides comprehensive experimental protocols for their characterization. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction to BRD9 and Targeted Protein Degradation

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins that act as epigenetic "readers."[1] These proteins recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene transcription.[1] Dysregulation of BRD9 has been linked to the pathogenesis of several cancers, including synovial sarcoma and malignant rhabdoid tumors, often through its involvement in oncogenic signaling pathways like the Notch signaling pathway.[1][2]

Targeted protein degradation (TPD) has emerged as a powerful strategy to address disease targets that have been historically challenging to drug with conventional small molecule inhibitors.[3][4] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[5] A PROTAC consists of two distinct ligands connected by a flexible linker: one ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[7][8]

Mechanism of Action: PROTAC BRD9 Degrader-3

PROTAC BRD9 Degrader-3 is designed to selectively induce the degradation of BRD9. Its mechanism of action involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the proteasome.[4][6]

Quantitative Data Presentation

The efficacy of a PROTAC degrader is assessed using several key quantitative parameters. The following tables provide a template for summarizing the in vitro activity of a BRD9 degrader. While specific data for "PROTAC BRD9 Degrader-3" is not publicly available, representative values for potent BRD9 degraders are shown for illustrative purposes.[10][11][12][13]

Table 1: In Vitro Degradation Profile of PROTAC BRD9 Degrader-3

| Parameter | Cell Line(s) | Value | Description |

| DC50 | G401, HS-SY-II | < 10 nM | Concentration for 50% maximal degradation. |

| Dmax | G401, HS-SY-II | > 90% | Maximum percentage of protein degradation. |

| Degradation t1/2 | G401 | ~2-4 hours | Time to achieve 50% degradation at a fixed concentration. |

Table 2: In Vitro Anti-proliferative and Target Engagement Activity

| Parameter | Cell Line(s) | Value | Description |

| IC50 (Viability) | G401, HS-SY-II | 10 - 200 nM | Concentration for 50% inhibition of cell growth. |

| Target Engagement (NanoBRET) | HEK293 | < 100 nM | Concentration for 50% target engagement in live cells. |

Detailed Experimental Protocols

The following section outlines detailed methodologies for key experiments essential for the characterization of PROTAC BRD9 Degrader-3.

Western Blotting for BRD9 Degradation

Western blotting is a fundamental technique to visualize and quantify the degradation of a target protein.[3]

Protocol:

-

Cell Culture and Treatment:

-

Plate a relevant cell line (e.g., G401, HS-SY-II) at an appropriate density.

-

Treat cells with serial dilutions of PROTAC BRD9 Degrader-3 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[3]

-

-

Sample Preparation:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[15]

-

-

Detection and Analysis:

-

Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

-

Quantify the band intensities using image analysis software and normalize the BRD9 signal to the loading control.[3]

-

Calculate the percentage of BRD9 degradation relative to the vehicle control to determine DC50 and Dmax values.[16]

-

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method to measure protein-protein interactions in live cells, which can be adapted to assess the engagement of a PROTAC with its target.[17][18]

Protocol:

-

Vector Construction and Cell Line Generation:

-

Create expression vectors for BRD9 fused to NanoLuc® luciferase (donor) and a promiscuous kinase fused to HaloTag® (acceptor) that will be localized to the nucleus.

-

Transfect cells (e.g., HEK293) with these vectors.[19]

-

-

Assay Plate Preparation:

-

Plate the transfected cells in a white, opaque multi-well plate.[18]

-

Prepare serial dilutions of PROTAC BRD9 Degrader-3.

-

-

Compound and Tracer Addition:

-

Add the PROTAC dilutions to the cells.

-

Add the HaloTag® NanoBRET™ 618 ligand (acceptor) to the wells.[20]

-

Incubate the plate to allow for compound entry and target engagement.

-

-

Signal Detection and Data Analysis:

-

Add the NanoBRET™ Nano-Glo® Substrate.[19]

-

Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer with appropriate filters.[19]

-

Calculate the corrected NanoBRET™ ratio, which is the ratio of the acceptor signal to the donor signal.[19] A decrease in this ratio in the presence of the PROTAC indicates target engagement.

-

Cell Viability Assay

Cell viability assays are crucial for determining the anti-proliferative effects of the degrader. The MTT and CellTiter-Glo® assays are commonly used methods.[21]

MTT Assay Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate and treat with serial dilutions of PROTAC BRD9 Degrader-3.[21]

-

Incubate for a period sufficient to observe effects on proliferation (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

-

Read the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the degrader concentration to determine the IC50 value.

-

Conclusion

PROTAC BRD9 Degrader-3 serves as a prime example of the potential of targeted protein degradation for therapeutic intervention in oncology and other diseases where BRD9 is implicated. A systematic and rigorous evaluation using the quantitative metrics and experimental protocols outlined in this guide is essential for the successful development of such novel therapeutics. The ability to induce the selective degradation of BRD9 offers a promising alternative to traditional inhibition, potentially leading to more profound and durable biological effects.

References

- 1. Gene - BRD9 [maayanlab.cloud]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 10. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. BRD9 PROTAC degrader shows efficacy in model of synovial sarcoma | BioWorld [bioworld.com]

- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. westernblot.cc [westernblot.cc]

- 16. benchchem.com [benchchem.com]

- 17. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]

- 18. benchchem.com [benchchem.com]

- 19. promega.com [promega.com]

- 20. promegaconnections.com [promegaconnections.com]

- 21. broadpharm.com [broadpharm.com]

Discovery and Synthesis of PROTAC BRD9 Degrader-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of PROTAC BRD9 Degrader-3, a bifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 9 (BRD9). While specific discovery and synthesis details for "PROTAC BRD9 Degrader-3" are not extensively published, this document compiles representative data and methodologies from the development of highly potent and selective BRD9 PROTACs, offering a thorough technical resource for researchers in the field.

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a compelling therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1] Unlike traditional inhibitors that only block the protein's function, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely.

Mechanism of Action: PROTAC-mediated BRD9 Degradation

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects the two. By simultaneously binding to BRD9 and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to BRD9. This polyubiquitination marks BRD9 for recognition and subsequent degradation by the 26S proteasome.

Discovery and Optimization

The discovery of a potent BRD9 degrader involves the rational design and optimization of its three components. The process typically starts with a known binder to the BRD9 bromodomain. Various E3 ligase ligands and linkers of different lengths and compositions are then systematically explored to identify the combination that yields the most potent and selective degradation.

While the specific structure of PROTAC BRD9 Degrader-3 is not publicly detailed, its development would have followed a similar path. Below is a table summarizing the degradation potency of several reported BRD9 PROTACs, which serves as a benchmark for the field.

| Degrader Name | BRD9 Binder | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |

| E5 | Not Specified | Not Specified | 16 pM | >90% | MV4-11 | [2][3] |

| CW-3308 | Not Specified | Cereblon | < 10 nM | >90% | G401 | [4] |

| dBRD9 | BI-7273 | Pomalidomide | ~50 nM | >90% | MOLM-13 | [5] |

| PROTAC 11 | BI-7273 | Pomalidomide | 50 nM | Not Specified | Not Specified | [6] |

| PROTAC 23 | BI-7273 | VHL | 1.8 nM | Not Specified | EOL-1 | [6] |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Synthesis of a Representative BRD9 PROTAC

The synthesis of a BRD9 PROTAC generally involves the coupling of a BRD9 inhibitor, a linker, and an E3 ligase ligand. A common strategy is to synthesize the three components separately and then assemble them in the final steps. The following is a generalized synthetic scheme.

Experimental Protocols

The evaluation of a BRD9 PROTAC involves a series of in vitro and cellular assays to determine its efficacy, selectivity, and mechanism of action.

Western Blot for BRD9 Degradation

This assay is the gold standard for quantifying the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., MOLM-13, G401) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC BRD9 degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

NanoBRET™ Target Engagement and Ternary Complex Formation Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time measurement of target engagement and ternary complex formation in live cells.

Protocol:

-

Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding for NanoLuc®-BRD9 and HaloTag®-E3 ligase (e.g., Cereblon or VHL).

-

Tracer and Ligand Addition: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand and the test PROTAC at various concentrations.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time.

-

Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Cell Viability Assay

This assay determines the effect of BRD9 degradation on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., synovial sarcoma or AML cell lines) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC BRD9 degrader. Include a vehicle control.

-

Incubation: Incubate the cells for a prolonged period (e.g., 72 hours).

-

Viability Measurement: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin. Measure the luminescence or fluorescence according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the PROTAC concentration to determine the IC50 value.

BRD9 Signaling Pathways

BRD9, as a component of the ncBAF complex, is involved in the regulation of gene expression and is implicated in several signaling pathways relevant to cancer. Understanding these pathways provides a rationale for targeting BRD9.

BRD9 has been shown to regulate the TGF-β/Activin/Nodal pathway, which is crucial for cell differentiation and is often dysregulated in cancer.[7] It also controls the oxytocin signaling pathway in certain cancers and facilitates the oncogenic Nrf2 pathway, impacting drug sensitivity.[8][9] Furthermore, BRD9 is involved in Wnt signaling, which plays a role in the self-renewal of stem cells.[7]

Conclusion

The development of PROTACs targeting BRD9 represents a promising therapeutic strategy for various malignancies. While specific details for "PROTAC BRD9 Degrader-3" are limited, the principles of its discovery, synthesis, and evaluation are well-established within the field of targeted protein degradation. This technical guide provides researchers with a foundational understanding and practical protocols to advance the development of novel BRD9-targeting therapeutics. The continued exploration of different BRD9 binders, E3 ligase ligands, and linker technologies will undoubtedly lead to the discovery of next-generation degraders with improved potency, selectivity, and drug-like properties.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of PROTAC BRD9 Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery.[1][2][3] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5][6] This assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][]

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in cancers like synovial sarcoma and acute myeloid leukemia.[2][8][9][10] PROTAC-mediated degradation of BRD9 offers a powerful alternative to traditional inhibition, with the potential for enhanced potency and selectivity.[10][11] This guide provides a detailed examination of the structure-activity relationships (SAR) governing BRD9 PROTACs, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Principles of BRD9 PROTAC Structure-Activity Relationship (SAR)

The efficacy of a BRD9 PROTAC is a complex interplay between its three core components: the BRD9-binding moiety (warhead), the E3 ligase ligand (anchor), and the connecting linker. Optimization of these elements is crucial for achieving potent and selective degradation.

BRD9 Binders (Warheads)

The development of BRD9 degraders has largely leveraged known small molecule inhibitors of the BRD9 bromodomain. A prominent scaffold is BI-7273 , which has served as the starting point for numerous reported BRD9 PROTACs.[2] The potency and selectivity of the warhead for BRD9 over other bromodomain-containing proteins, such as BRD7 and the BET family (BRD2, BRD3, BRD4), are critical starting parameters. However, the PROTAC modality can enhance overall selectivity, as degradation efficiency also depends on the formation of a productive ternary complex.[12]

E3 Ligase Ligands (Anchors)

The choice of E3 ligase has a profound impact on the degradation profile. While over 600 E3 ligases exist, the development of PROTACs has been dominated by a select few due to the availability of high-affinity small molecule ligands.[4]

-

Cereblon (CRBN): The most commonly recruited E3 ligase for BRD9 PROTACs. Ligands are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide (B1683931), and lenalidomide.[2][3] CRBN-based PROTACs have demonstrated high potency and selectivity for BRD9 over the structurally similar BRD7.[12]

-

Von Hippel-Lindau (VHL): Another widely used E3 ligase. VHL-recruiting PROTACs have also been successfully developed for BRD9, though they may exhibit different selectivity profiles compared to their CRBN counterparts, sometimes degrading both BRD9 and BRD7.[2][12]

-

Novel E3 Ligase Ligands: To overcome potential resistance mechanisms and expand the therapeutic window, researchers are exploring novel E3 ligases.[13] Recently developed BRD9 degraders successfully recruit DCAF1 and DCAF16, demonstrating potent degradation and the ability to overcome resistance to CRBN- or VHL-based degraders.[6][12][14][15]

Linker Composition and Attachment Points

The linker is not merely a passive connector; its length, rigidity, and chemical composition are critical for establishing the proper orientation and proximity between BRD9 and the E3 ligase within the ternary complex.[5]

-

Length and Composition: Linkers often consist of polyethylene (B3416737) glycol (PEG) chains or alkyl chains of varying lengths. Empirical optimization is required, as both excessively short and long linkers can be detrimental to ternary complex formation.[5]

-

Attachment Vector: The point at which the linker is attached to the warhead and the anchor significantly influences the geometry of the ternary complex. For instance, modifying the attachment point on a pomalidomide ligand can drastically alter degradation efficiency.

-

Rigidity: More rigid linkers, such as those incorporating piperidine (B6355638) or other cyclic structures, have been explored to improve properties like oral bioavailability.[9][13]

Quantitative Data Summary of Representative BRD9 Degraders

The following tables summarize the performance of several key BRD9 PROTACs from the literature, highlighting the impact of different warheads, linkers, and E3 ligase ligands on degradation potency and anti-proliferative activity.

Table 1: Degradation Potency (DC₅₀) of BRD9 PROTACs

| Compound | BRD9 Binder | E3 Ligase Recruited | DC₅₀ | Cell Line | Reference |

|---|---|---|---|---|---|

| E5 | Not Specified | Not Specified | 16 pM | MV4-11 | [16][17] |

| PROTAC 23 | BI-7273 | VHL | 1.8 nM | EOL-1 | [2] |

| dBRD9 | Not Specified | Cereblon (CRBN) | Not Specified | MOLM-13 | [18] |

| Compound B6 | Not Specified | Cereblon (CRBN) | 1 nM | Not Specified | [13] |

| Compound E32 | Not Specified | Cereblon (CRBN) | 1 nM | Not Specified | [13] |

| PROTAC 11 | BI-7273 | Cereblon (CRBN) | 50 nM | Not Specified | [2] |

| CW-3308 | Not Specified | Cereblon (CRBN) | < 10 nM | G401, HS-SY-II | [19] |

| DBr-1 | BI-9564 | DCAF1 | Not Specified | HEK293 | [15] |

| AMPTX-1 | Not Specified | DCAF16 | 0.5 nM | MV4-11 |[12] |

Table 2: Anti-proliferative Activity (IC₅₀) of BRD9 PROTACs

| Compound | IC₅₀ | Cell Line | Reference |

|---|---|---|---|

| E5 | 0.27 nM | MV4-11 | [16][17] |

| E5 | 1.04 nM | OCI-LY10 | [16][17] |

| PROTAC 11 | 104 nM | Not Specified |[2] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is essential for a clear understanding of BRD9 degradation.

Mechanism of Action of a BRD9 PROTAC

The primary mechanism involves the PROTAC-induced formation of a ternary complex between BRD9 and an E3 ligase (e.g., CRBN or VHL), leading to the polyubiquitination of BRD9 and its subsequent recognition and degradation by the 26S proteasome.[1]

General Workflow for BRD9 PROTAC Evaluation

Evaluating a novel BRD9 degrader involves a series of experiments to confirm its mechanism of action, potency, selectivity, and functional effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BRD9 degraders.

Protocol 1: Western Blotting for BRD9 Degradation

This method provides a semi-quantitative assessment of dose- and time-dependent protein degradation.

-

1. Cell Culture and Treatment:

-

2. Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).[20]

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[20]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[21]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[20][21] Collect the supernatant.

-

-

3. Protein Quantification:

-

4. SDS-PAGE and Protein Transfer:

-

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1][21]

-

Incubate the membrane with a primary anti-BRD9 antibody overnight at 4°C.[1][20]

-

Wash the membrane three times with TBST.[1]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][20]

-

Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[20][21]

-

-

6. Detection and Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbio.princeton.edu [molbio.princeton.edu]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cancer-research-network.com [cancer-research-network.com]

- 19. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to PROTAC BRD9 Degrader-3 E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides a comprehensive technical overview of PROTACs developed to degrade Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and a promising therapeutic target in oncology. We delve into the core of BRD9 PROTAC technology, focusing on the recruitment of E3 ubiquitin ligases, the critical step in initiating targeted protein degradation. This document details the mechanism of action, summarizes key quantitative data for prominent BRD9 degraders, provides detailed experimental protocols for their evaluation, and visualizes the associated biological pathways and workflows.

Introduction to BRD9 as a Therapeutic Target

BRD9 is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a crucial component of the SWI/SNF chromatin-remodeling complex.[1] This complex plays a fundamental role in regulating gene expression, and its dysregulation is implicated in various cancers.[2] By targeting BRD9 for degradation, PROTACs offer a powerful strategy to disrupt these oncogenic signaling pathways, providing a more profound and sustained therapeutic effect compared to traditional inhibition.[2]

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between BRD9, the PROTAC, and an E3 ligase brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4]

dot

Caption: Mechanism of PROTAC-mediated BRD9 degradation.

E3 Ligase Recruitment in BRD9 Degradation

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity. For BRD9 degraders, the most predominantly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). However, recent research has also explored the use of other E3 ligases like DCAF1 and DCAF16 to overcome potential resistance mechanisms and expand the therapeutic window.[5]

Quantitative Data for Prominent BRD9 PROTACs

The efficacy of BRD9 PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize the performance of several key BRD9 degraders.

Table 1: CRBN-Recruiting BRD9 PROTACs

| Compound | DC50 | Cell Line | IC50 | Cell Line | Reference |

| dBRD9 | 50 nM | MOLM-13 | 56.6 nM | MOLM-13 | [3] |

| FHD-609 | 190 pM | HEK293 (HiBiT-BRD9) | - | - | [6] |

| CW-3308 | < 10 nM | G401, HS-SY-II | - | - | [7] |

| PROTAC E5 | 16 pM | - | 0.27 nM | MV4-11 | [8][9] |

| Compound B6 | 1 nM | - | - | - | [10] |

| Compound E32 | 1 nM | - | - | - | [10] |

Table 2: VHL-Recruiting BRD9 PROTACs

| Compound | DC50 (BRD9) | DC50 (BRD7) | Cell Line | Reference |

| VZ185 | 1.8 nM | 4.5 nM | - | [10] |

Table 3: Other E3 Ligase-Recruiting BRD9 Degraders

| Compound | E3 Ligase Recruited | DC50 | Cell Line | Reference |

| DBr-1 | DCAF1 | 90 nM | HEK293 | [11] |

| AMPTX-1 | DCAF16 | 0.5 nM | MV4-11 | [5] |

| AMPTX-1 | DCAF16 | 2 nM | MCF-7 | [5] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of BRD9 PROTACs.

Western Blotting for BRD9 Degradation

This protocol is used to quantify the dose- and time-dependent degradation of the BRD9 protein.

Materials:

-

Cell line of interest

-

BRD9 PROTAC degrader and vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of the BRD9 PROTAC or vehicle control for the desired time points.[12]

-

Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[4][12]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[12]

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, prepare with Laemmli sample buffer, and resolve on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.[12]

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

Detection and Analysis: Add ECL substrate and image the chemiluminescent signal. Quantify band intensities and normalize BRD9 levels to the loading control.[12][14]

dot

Caption: Experimental workflow for Western Blotting.

Cell Viability Assay

This protocol assesses the effect of BRD9 degradation on cell proliferation and viability.

Materials:

-

Cell line of interest

-

BRD9 PROTAC degrader

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed cells at the desired density in a 96-well plate and incubate overnight.[15]

-

Compound Treatment: Add serial dilutions of the BRD9 PROTAC to the wells, including a vehicle control.[15]

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[15]

-

Assay: Equilibrate the plate and reagents to room temperature. Add the CellTiter-Glo® reagent to each well.[15]

-

Signal Measurement: Mix on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.[15]

-

Data Acquisition and Analysis: Record luminescence using a plate-reading luminometer. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[15]

dot

Caption: General workflow for a cell viability assay.

BRD9 Signaling Pathways

BRD9 is a critical component of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate the structure of chromatin. This action regulates the accessibility of DNA to transcription factors, thereby controlling gene expression.[2] Degradation of BRD9 disrupts the function of this complex, impacting downstream signaling pathways involved in cancer cell proliferation, survival, and differentiation.[1][16] For instance, in prostate cancer, BRD9 has been shown to be involved in regulating androgen receptor signaling.[16]

dot

Caption: BRD9's role in the SWI/SNF complex and downstream signaling.

Conclusion

The development of PROTACs targeting BRD9 represents a significant advancement in the field of targeted protein degradation. By effectively recruiting E3 ligases such as CRBN and VHL, these molecules induce the selective removal of BRD9, offering a promising therapeutic strategy for various cancers. The continued exploration of novel E3 ligase recruiters and the optimization of PROTAC design will further enhance the potency, selectivity, and clinical applicability of BRD9 degraders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. foghorntx.com [foghorntx.com]

- 7. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PROTAC BRD9 Degrader-8 | PROTACs | | Invivochem [invivochem.com]

- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to PROTAC BRD9 Degrader-3 for SMARCB1-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the application of PROTAC BRD9 degraders in the context of SMARCB1-deficient cancers. Due to the limited availability of specific experimental data for the compound designated "PROTAC BRD9 Degrader-3", this guide utilizes representative data from well-characterized and clinically relevant BRD9 degraders, such as CFT8634 and FHD-609. These compounds share the same mechanism of action and are considered surrogates for the purposes of this guide.

Introduction

SMARCB1 (also known as INI1, SNF5, or BAF47) is a core subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, a critical regulator of gene expression.[1][2] Loss-of-function mutations in the SMARCB1 gene are the defining genomic event in several aggressive malignancies, including malignant rhabdoid tumors, atypical teratoid rhabdoid tumors, and a subset of synovial sarcomas.[1][3] These cancers, characterized by a dependency on the remaining functional components of the SWI/SNF complex, exhibit a unique vulnerability.

Recent research has identified a synthetic lethal relationship between the loss of SMARCB1 and a dependency on BRD9, a bromodomain-containing protein.[3][4] BRD9 is a subunit of a non-canonical form of the BAF complex (ncBAF).[1][5] In SMARCB1-deficient cells, the ncBAF complex, which includes BRD9, plays a crucial role in maintaining cellular viability, making BRD9 an attractive therapeutic target.[4][6]

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[7] A BRD9-targeting PROTAC, such as PROTAC BRD9 Degrader-3, is a heterobifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[8] This approach offers a powerful and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors.

This technical guide provides an in-depth overview of the core principles, quantitative data, and experimental methodologies relevant to the study of PROTAC BRD9 degraders in SMARCB1-deficient cancers.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for targeting BRD9 in SMARCB1-deficient cancers is rooted in the concept of synthetic lethality. In healthy cells with functional SMARCB1, the canonical BAF (cBAF) complex is the predominant form of the SWI/SNF complex. However, in cancer cells lacking SMARCB1, there is an increased reliance on the non-canonical BAF (ncBAF) complex, of which BRD9 is a key component, for cell survival and proliferation.[3][6]

A BRD9 PROTAC degrader works by inducing the degradation of BRD9, thereby disrupting the function of the ncBAF complex. This leads to the downregulation of key oncogenic transcriptional programs, ultimately resulting in cell cycle arrest and apoptosis in SMARCB1-deficient cancer cells.

Data Presentation

The following tables summarize representative quantitative data for potent and selective BRD9 degraders in SMARCB1-deficient or otherwise relevant cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50) of Representative BRD9 Degraders

| Compound | Cell Line | Cancer Type | DC50 (nM) | Assay Time (h) | E3 Ligase Recruited | Reference |

| CFT8634 | Synovial Sarcoma Cell Line | Synovial Sarcoma | 2 | Not Specified | CRBN | [9] |

| CFT8634 | SMARCB1-deficient Cell Line | Malignant Rhabdoid Tumor | 2.7 | Not Specified | CRBN | [10] |

| FHD-609 | SYO1 | Synovial Sarcoma | ~1 (estimated from 16-fold reduction at 16 nM) | 4 | CRBN | [11] |

| dBRD9-A | Multiple Myeloma Cell Lines | Multiple Myeloma | N/A (IC50 reported) | N/A | CRBN | [8] |

Table 2: In Vitro Anti-proliferative Activity (IC50) of Representative BRD9 Degraders

| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Time (days) | Reference |

| dBRD9-A | Multiple Myeloma Cell Lines | Multiple Myeloma | 10 - 100 | 5 | [8] |

| FHD-609 | Multiple Synovial Sarcoma Cell Lines | Synovial Sarcoma | Picomolar range | Not Specified | [11] |

Table 3: In Vivo Efficacy of Representative BRD9 Degraders in Xenograft Models

| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |

| CFT8634 | SMARCB1-perturbed cancer xenografts | Oral administration | Robust, dose-dependent tumor growth inhibition | [9] |

| FHD-609 | ASKA synovial sarcoma CDX | 0.1, 0.5, and 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to standard-of-care; complete suppression at 2.0 mg/kg over 30 days | [11] |

| dBRD9-A | Synovial sarcoma xenograft | Not specified | Inhibition of tumor progression |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of a BRD9 PROTAC degrader.

Western Blotting for BRD9 Degradation

This protocol is used to determine the dose- and time-dependent degradation of the BRD9 protein following treatment with a PROTAC degrader.

Materials:

-

SMARCB1-deficient cancer cell line (e.g., G401, A204)

-

Complete cell culture medium

-

PROTAC BRD9 Degrader-3 (and DMSO as vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight (for adherent cells).

-

Treat cells with a range of concentrations of the PROTAC BRD9 degrader or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add ECL substrate and image the membrane using a chemiluminescence detection system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the BRD9 band intensity to the corresponding loading control band intensity.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of BRD9 degradation on cell proliferation and viability.

Materials:

-

SMARCB1-deficient cancer cell line

-

Complete cell culture medium

-

PROTAC BRD9 Degrader-3 (and DMSO as vehicle control)

-

96-well plates (clear for MTT, opaque for CellTiter-Glo®)

-

MTT reagent and solubilization solution (e.g., DMSO) or CellTiter-Glo® reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC BRD9 degrader in culture medium.

-

Treat the cells with various concentrations of the PROTAC and a vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 3-7 days).

-

-

Reagent Addition and Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals and measure absorbance.[12][13]

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure luminescence.[13]

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value using appropriate software.

-

In Vivo Xenograft Study

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy of a BRD9 degrader in a mouse xenograft model of SMARCB1-deficient cancer.

Materials:

-

Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)

-

SMARCB1-deficient cancer cell line (e.g., G401)

-

Matrigel (or similar basement membrane matrix)

-

PROTAC BRD9 Degrader-3

-

Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage)

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Tumor Implantation:

-

Subcutaneously implant SMARCB1-deficient cancer cells mixed with Matrigel into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Administer the PROTAC BRD9 degrader or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the general health of the animals daily.

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration or until tumors in the control group reach a predetermined maximum size.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to confirm BRD9 degradation).

-

Analyze the tumor growth inhibition data to assess the efficacy of the PROTAC degrader.

-

Mandatory Visualizations

Conclusion

PROTAC-mediated degradation of BRD9 represents a promising therapeutic strategy for SMARCB1-deficient cancers. The synthetic lethal relationship between SMARCB1 loss and BRD9 dependency provides a clear rationale for the development of targeted degraders. This technical guide has outlined the core mechanism of action, provided representative quantitative data from potent BRD9 degraders, and detailed essential experimental protocols for their evaluation. The continued investigation and development of BRD9 PROTACs hold the potential to offer a novel and effective treatment option for patients with these aggressive and often difficult-to-treat malignancies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. mdpi.com [mdpi.com]

- 3. SMARCB1-Deficient Cancers: Novel Molecular Insights and Therapeutic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]

- 6. A non-canonical SWI/SNF complex is a synthetic lethal target in cancers driven by BAF complex perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 12. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Bifunctional Degraders Targeting BRD9: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Development of Bifunctional Degraders Targeting Bromodomain-containing Protein 9 (BRD9).

Introduction

Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] Unlike traditional inhibitors that only block a protein's function, bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offer a distinct therapeutic strategy by inducing the selective degradation of the target protein.[3] This approach can lead to a more profound and sustained downstream effect, making BRD9 degraders a promising class of molecules for cancer therapy.[3] This technical guide provides a comprehensive overview of the core principles, quantitative data, and key experimental methodologies for the development of bifunctional degraders targeting BRD9.

Mechanism of Action of Bifunctional BRD9 Degraders

Bifunctional degraders are heterobifunctional molecules that simultaneously bind to the target protein (BRD9) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9.[2] The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.[2]

Quantitative Data of Representative BRD9 Degraders

The efficacy of bifunctional degraders is typically quantified by their half-maximal degradation concentration (DC50), maximum degradation level (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize the reported quantitative data for several notable BRD9 degraders.

Table 1: Degradation Potency (DC50 and Dmax) of BRD9 Degraders

| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |

| CFT8634 | Synovial Sarcoma Cells | 2 | Not Reported | CRBN | [5] |

| CFT8634 | SMARCB-1 deficient cells | 2.7-3 | >96 | CRBN | [2][6] |

| FHD-609 | Not Specified | 0.19 | 97 | CRBN | [7] |

| dBRD9 | MOLM-13 | ~50 | Not Reported | CRBN | [4] |

| PROTAC 23 | Not Specified | 1.8 | Not Reported | VHL | [4] |

| AMPTX-1 | MV4-11 | 0.5 | 93 | DCAF16 | [8] |

| AMPTX-1 | MCF-7 | 2 | 70 | DCAF16 | [8] |

| PROTAC E5 | Not Specified | 0.016 | Not Reported | Not Specified | [9] |

| CW-3308 | G401, HS-SY-II | < 10 | > 90 | CRBN | [10] |

Table 2: Anti-proliferative Activity (IC50) of BRD9 Degraders

| Degrader | Cell Line | IC50 (nM) | Reference |

| dBRD9 | Not Specified | 104 | [4] |

| PROTAC E5 | MV4-11 | 0.27 | [9] |

| PROTAC E5 | OCI-LY10 | 1.04 | [9] |

| CW-3308 | G401 | 185 | [11] |

| CW-3308 | HS-SY-II | 2700 | [11] |

Experimental Protocols

A systematic evaluation of bifunctional BRD9 degraders involves a series of key experiments to determine their efficacy and mechanism of action.

Western Blotting for BRD9 Degradation

This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with a bifunctional degrader.

Materials:

-

Cancer cell line of interest (e.g., synovial sarcoma, malignant rhabdoid tumor cell lines)

-

Complete cell culture medium

-

BRD9 degrader and DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[2]

-

Wash the membrane three times with TBST.[2]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.[2]

-

-

Detection:

-

Apply ECL substrate and image using a chemiluminescence detection system.[2]

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

HiBiT Assay for Protein Degradation Kinetics

This assay provides a quantitative, real-time method to measure the degradation kinetics of BRD9. It utilizes cells where the endogenous BRD9 is tagged with the HiBiT peptide.

Materials:

-

HiBiT-BRD9 knock-in cells

-

Cell culture medium

-

BRD9 degrader

-

Nano-Glo® HiBiT Lytic Detection System

-

White, opaque 96- or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Plating:

-

Seed HiBiT-BRD9 cells in assay plates.[12]

-

-

Compound Addition:

-

Prepare serial dilutions of the BRD9 degrader.

-

Add the diluted degrader to the cells.[13]

-

-

Lysis and Detection:

-

Data Acquisition:

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.

Materials:

-

Cells treated with BRD9 degrader and vehicle control

-

Lysis buffer

-

Antibody against the E3 ligase (e.g., anti-CRBN) or a tag

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Lyse treated cells to release protein complexes.[6]

-

-

Immunoprecipitation:

-

Washes:

-

Wash the beads multiple times to remove non-specific binding proteins.[15]

-

-

Elution:

-

Elute the bound proteins from the beads.[6]

-

-

Western Blot Analysis:

-

Analyze the eluate by Western blotting using an anti-BRD9 antibody to detect the co-precipitated BRD9.[6]

-

Cell Viability Assay (MTT/MTS)

This assay determines the effect of BRD9 degradation on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BRD9 degrader

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells at a determined density in 96-well plates.[4]

-

-

Compound Treatment:

-

Treat cells with a serial dilution of the BRD9 degrader for a specified period (e.g., 72 hours).[4]

-

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 1.5-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.[4][16]

-

For MTS: Add MTS solution to each well and incubate for 1-4 hours.[16]

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[16]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

BRD9 Signaling Pathways and Therapeutic Implications

BRD9 is a critical component of the SWI/SNF chromatin remodeling complex, which plays a fundamental role in regulating gene expression.[1][2] The degradation of BRD9 disrupts the function of this complex, leading to changes in the expression of genes involved in cell proliferation, survival, and differentiation. In certain cancers, such as synovial sarcoma, there is a synthetic lethal dependence on BRD9, making it a highly specific therapeutic target.

Conclusion

The development of bifunctional degraders targeting BRD9 represents a promising therapeutic strategy for a range of cancers. This technical guide provides a foundational understanding of the mechanism of action, key quantitative parameters, and essential experimental protocols for the evaluation of these novel therapeutic agents. By employing these methodologies, researchers and drug development professionals can effectively advance the discovery and optimization of potent and selective BRD9 degraders for clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.abcam.com [docs.abcam.com]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. promega.com [promega.com]

- 15. tandfonline.com [tandfonline.com]

- 16. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to PROTAC BRD9 Degraders and Their Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This guide provides a comprehensive technical overview of PROTACs targeting Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Dysregulation of BRD9 has been implicated in various malignancies, making it a compelling target for therapeutic intervention. We will delve into the mechanism of action of BRD9 degraders, their impact on chromatin structure and gene expression, present quantitative data for prominent BRD9 PROTACs, and provide detailed experimental protocols for their evaluation.

Introduction: The Emergence of PROTACs and the Targeting of BRD9

Conventional small-molecule inhibitors have historically focused on occupying the active sites of proteins to modulate their function. However, this approach is limited to proteins with well-defined binding pockets, leaving a significant portion of the proteome "undruggable."[1] Proteolysis targeting chimeras (PROTACs) overcome this limitation by inducing the degradation of target proteins, rather than merely inhibiting them.[1][2]

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] This tripartite structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome.[1][2] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[3][4]

BRD9 is a bromodomain-containing protein that functions as a subunit of the SWI/SNF chromatin remodeling complex, specifically the non-canonical BAF (ncBAF) complex.[5][6] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[7] The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histone tails, thereby recruiting the ncBAF complex to specific genomic loci.[5][8] This action modulates chromatin accessibility and either activates or represses gene transcription.[8] In several cancers, including synovial sarcoma and acute myeloid leukemia, BRD9 has been identified as a critical factor for cell proliferation, making it an attractive therapeutic target.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System to Degrade BRD9

The degradation of BRD9 by a PROTAC is a multi-step process that leverages the cell's endogenous protein disposal machinery.

-

Ternary Complex Formation : The PROTAC molecule, upon entering the cell, binds to both BRD9 and an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][3] This brings BRD9 into close proximity with the E3 ligase, forming a transient ternary complex.[9]

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD9.[1] This results in the formation of a polyubiquitin (B1169507) chain on BRD9.

-

Proteasomal Degradation : The polyubiquitinated BRD9 is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[4][9]

-

PROTAC Recycling : Following the degradation of BRD9, the PROTAC molecule is released and can bind to another BRD9 protein, initiating a new cycle of degradation.[4][9]

The degradation of BRD9 disrupts the integrity and function of the ncBAF complex, leading to altered chromatin remodeling and subsequent changes in gene expression. This can result in the suppression of oncogenic transcriptional programs and the induction of apoptosis in cancer cells.